2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with sodium azide to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The final step involves chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, alkynes, and palladium catalysts. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex ring systems .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Another bromopyridine derivative with different functional groups and reactivity.
(5-Bromopyridin-2-yl)methanol: A compound with a hydroxymethyl group instead of the triazole ring, leading to different chemical properties.
Uniqueness
2-(5-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a bromopyridine moiety and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H4BrClN4O2 |
---|---|
Molecular Weight |
303.50 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4BrClN4O2/c9-4-1-2-5(11-3-4)14-12-6(8(15)16)7(10)13-14/h1-3H,(H,15,16) |
InChI Key |
HLZYKCVLPVCOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)N2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.